Thulium-170 is typically produced by irradiating natural thulium oxide targets with thermal neutrons. This process involves exposing the target to a neutron flux, which facilitates the conversion of stable thulium isotopes into the radioactive thulium-170. The specific activity achieved during this process can be quite high, making it suitable for various applications, including medical therapies and power sources .
Thulium-170 belongs to the category of lanthanide isotopes. It is classified as a beta-emitting radioisotope, which means it releases beta particles during its decay process. Its properties categorize it as a radionuclide with potential uses in both energy generation and medical applications.
The synthesis of thulium-170 typically involves neutron activation of natural thulium oxide (). The irradiation process is conducted in nuclear reactors or specialized facilities equipped for handling radioactive materials. The general steps include:
The irradiation conditions, such as neutron flux density and exposure time, are crucial for optimizing the yield of thulium-170. For instance, a thermal neutron flux of n·cm·s has been reported as effective for producing this isotope .
Thulium-170 has a molecular structure similar to other lanthanides, characterized by its electron configuration that allows it to form various compounds. The atomic structure includes:
The decay properties include:
Thulium-170 participates in several chemical reactions, particularly in the formation of radiolabeled compounds used for medical applications. One notable reaction involves the labeling of phosphonic acids with thulium-170 for use in bone pain palliation therapies.
The radiolabeling process typically involves:
The mechanism by which thulium-170 exerts its effects in therapeutic applications involves its radioactive decay leading to localized radiation exposure in targeted tissues, such as bones affected by metastases.
In clinical studies, agents labeled with thulium-170 have shown selective accumulation in skeletal tissues with minimal uptake in other organs, indicating effective targeting capabilities for pain relief treatments .
Thulium-170 is a solid at room temperature and exhibits characteristics typical of lanthanides:
Thulium-170 reacts with acids to form thulium salts and can also participate in complexation reactions with various ligands.
Thulium-170 has several significant applications:
¹⁷⁰Tm has 69 protons and 101 neutrons, giving it a mass number of 170. Its atomic mass is 169.935801397 atomic mass units (amu), with a nuclear binding energy of 8.1055 MeV per nucleon. The isotope exhibits a nuclear spin of 1⁻ and an electric quadrupole moment of 0.74 e·b, reflecting an asymmetric charge distribution. Its magnetic moment (0.2476 μ) influences interactions with external magnetic fields, relevant in magnetic resonance studies. Unlike natural thulium (composed solely of stable ¹⁶⁹Tm), ¹⁷⁰Tm is entirely synthetic, produced through neutron capture in nuclear reactors [1] [4] [5].
¹⁷⁰Tm decays via two primary pathways:
Table 1: Decay Properties of Thulium-170
Decay Mode | Daughter Nucleus | Branching Ratio | Maximum Decay Energy | Key Emissions |
---|---|---|---|---|
β⁻ decay | ¹⁷⁰Yb | 99.869% | 0.968 MeV | β⁻, γ (84.25 keV), X-rays (7.42–60.96 keV) |
Electron capture | ¹⁷⁰Er | 0.131% | 0.314 MeV | X-rays (6.95–78.7 keV), Auger electrons |
The half-life of ¹⁷⁰Tm is 128.6 ± 0.3 days (1.111 × 10⁷ seconds). This intermediate half-life balances high initial activity with practical usability in applications requiring weeks to months of operational stability. In secular equilibrium, the production rate (e.g., via neutron irradiation of ¹⁶⁹Tm) equals the decay rate after ~1.5 years. The specific activity reaches 6,008 Ci·g⁻¹, enabling compact radiation sources. Thermal power output is 0.88 W·g⁻¹ initially—higher than plutonium-238 (0.57 W·g⁻¹)—but declines faster due to the shorter half-life [1] [5] [6].
Thulium was discovered by Per Teodor Cleve in 1879, but its radioactive isotope ¹⁷⁰Tm was first synthesized in the 1930s–1940s using emerging neutron activation techniques. The ¹⁶⁹Tm(n,γ)¹⁷⁰Tm reaction leverages thulium’s high thermal neutron capture cross-section (103 barns). Initial isotope separation relied on solvent extraction or ion exchange from rare-earth ores like monazite (containing ~0.007% thulium). The 1950s saw refined production at facilities like the Atomic Energy Research Establishment (AERE), where researchers irradiated natural thulium (100% ¹⁶⁹Tm) to produce carrier-free ¹⁷⁰Tm [2] [3] [6].
Table 2: Production Methods for Thulium-170
Production Method | Nuclear Reaction | Target Material | Yield Efficiency |
---|---|---|---|
Thermal neutron capture | ¹⁶⁹Tm(n,γ)¹⁷⁰Tm | Natural Tm (¹⁶⁹Tm) | High (103 barn cross-section) |
Cyclotron irradiation | ¹⁷⁰Er(p,n)¹⁷⁰Tm | Enriched ¹⁷⁰Er | Lower (requires proton acceleration) |
Table 3: Key 20th-Century Applications of Thulium-170
Decade | Application | Mechanism | Advantages/Limitations |
---|---|---|---|
1950s | Industrial radiography | Bremsstrahlung X-rays | Portable sources; poor penetration in thick materials |
1980s | Brachytherapy | Localized β⁻ irradiation | Low collateral damage; requires precise encapsulation |
1990s | RTG heat sources | Decay heat conversion | Safer than ²³⁸Pu; lower half-life demands higher initial mass |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7